N-[4-(dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
N-[4-(Dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a 1,4-benzothiazine derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the para position of the phenyl ring. This compound belongs to a broader class of acetamide derivatives investigated for their pharmacological properties, including antimicrobial and antifungal activities .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21(2)13-9-7-12(8-10-13)19-17(22)11-16-18(23)20-14-5-3-4-6-15(14)24-16/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYOYMWSMMVNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, and interactions with biological macromolecules.
Chemical Structure and Properties
The compound features a benzothiazine moiety linked to an acetamide group, with a dimethylamino substituent on the phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 388.51 g/mol. The thiazine ring in this compound exhibits an envelope conformation, which is critical for its biological activity and interactions with other molecules .
Biological Activity
This compound has demonstrated several significant biological activities:
- Antimicrobial Properties : The compound has shown potential antibacterial activity against various strains of bacteria. Its structural similarity to known antimicrobial agents suggests that it may inhibit bacterial growth through similar mechanisms .
- Inhibition of Histone Deacetylases (HDACs) : Preliminary studies indicate that this compound may act as an HDAC inhibitor. HDACs are crucial for regulating gene expression through post-translational modifications. Inhibition of these enzymes can lead to increased acetylation of histones, potentially affecting cancer cell proliferation and survival .
- Interaction with Biological Macromolecules : Interaction studies have highlighted the ability of this compound to form complexes with proteins and nucleic acids. Such interactions can significantly influence its biological activity and therapeutic efficacy .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazine Core : The initial step usually involves synthesizing the benzothiazine structure through cyclization reactions.
- Introduction of the Dimethylamino Group : A dimethylamino group is introduced onto the phenyl ring via alkylation or similar methods.
- Acetamide Formation : The final step involves attaching the acetamide group to complete the synthesis.
These steps highlight the complexity and multi-step nature of synthesizing this compound .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Table 1: Summary of Biological Activities
Notable Findings
- Antimicrobial Efficacy : In vitro tests have demonstrated that this compound can inhibit the growth of pathogenic bacteria, suggesting its potential use in developing new antibiotics.
- Cancer Research Applications : As an HDAC inhibitor, it may offer therapeutic benefits in cancer treatment by modifying gene expression related to tumor growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of 1,4-benzothiazine acetamides are highly dependent on the substituents attached to the phenyl ring. Below is a systematic comparison of the target compound with its closest analogs, supported by experimental data and computational studies.
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-donating groups (e.g., -N(CH₃)₂) improve solubility and bioavailability, while electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability and membrane permeability .
- Bulkier substituents (e.g., -CF₃) at the para position correlate with higher antifungal activity due to steric interactions with target enzymes .
Antifungal and Antibacterial Performance
A 3D-QSAR study on 1,4-benzothiazine derivatives revealed that bulky substituents at the para or meta positions significantly enhance antifungal activity. The dimethylamino group in the target compound likely interacts with hydrophobic pockets in fungal enzymes, while its basic nitrogen facilitates hydrogen bonding with active-site residues .
- N-[4-(Dimethylamino)phenyl] derivative: Demonstrated moderate-to-high activity against Candida albicans and Aspergillus niger in preliminary assays .
- N-(4-Chlorophenyl) analog: Showed lower activity compared to the dimethylamino variant, likely due to reduced electronic interaction .
- N-(3-Trifluoromethylphenyl) derivative : Exhibited superior activity against E. coli and S. aureus, attributed to the CF₃ group’s hydrophobicity and enhanced target binding .
Structural and Conformational Insights
X-ray crystallography studies on related compounds (e.g., 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide) reveal that the benzothiazine core adopts a puckered conformation, stabilized by intramolecular hydrogen bonds between the carbonyl oxygen and NH groups .
Hydrogen Bonding and Molecular Interactions
Hydrogen bonding patterns, analyzed via graph set theory, indicate that the acetamide moiety forms robust interactions with biological targets. The dimethylamino group’s lone pair electrons can act as hydrogen bond acceptors, enhancing binding to receptors like ROR-gamma (a target for autoimmune diseases) .
Q & A
Q. How to address variability in reported melting points?
- Methodological Answer : Melting point ranges (e.g., 180–185°C) reflect purity and polymorphic forms. Differential scanning calorimetry (DSC) with heating rates of 10°C/min under nitrogen identifies phase transitions. Recrystallization from ethanol/water (9:1) ensures consistent polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
